6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin
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Overview
Description
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria.
Preparation Methods
The synthesis of 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin as the core structure.
Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently .
Chemical Reactions Analysis
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker for tracking cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating the study of their behavior and interactions. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin include:
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Known for its excellent photophysical properties and used as a fluorescent dye.
6-Bromo-7-hydroxy-3-methylcoumarin: Utilized in multi-photon uncaging applications in bioengineering.
7-Hydroxy-4-methylcoumarin: Commonly used in clinical medicine as a choleretic drug and in fluorescent probes.
The uniqueness of this compound lies in its combined bromine and fluorine substitutions, which enhance its chemical stability and fluorescence properties, making it a versatile compound for various applications .
Biological Activity
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin (BFM) is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of BFM, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BFM is characterized by the presence of bromine and fluorine atoms, which enhance its chemical stability and biological activity. The molecular structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.
The mechanism of action of BFM involves several pathways:
- Molecular Interactions : The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the fluorine atom increases binding affinity to target proteins.
- Fluorescent Properties : BFM exhibits fluorescence, enabling real-time monitoring of its interactions within biological systems.
- Antiproliferative Activity : Preliminary studies suggest that BFM may act as an antiproliferative agent against certain cancer cell lines.
Anticancer Activity
BFM has shown promise in cancer research. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Viability Studies : In vitro assays demonstrated that BFM significantly reduced the viability of cancer cells compared to controls. The concentration-dependent effects were notable, with IC50 values indicating effective doses for therapeutic applications.
Antimicrobial Properties
Research indicates that BFM possesses antimicrobial activity:
- Antibacterial Assays : BFM was tested against Gram-positive and Gram-negative bacteria, showing significant zones of inhibition. Comparative studies revealed that BFM's activity was comparable to standard antibiotics like amoxicillin .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented:
- Inflammation Models : In experimental models, BFM exhibited the ability to reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of BFM:
Properties
Molecular Formula |
C10H6BrFO3 |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
6-bromo-8-fluoro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrFO3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 |
InChI Key |
PJHOSVDEYGCCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Br)O)F |
Origin of Product |
United States |
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